6-Bromo-3-methoxy-2-nitrobenzoic acid

Catalog No.
S3015767
CAS No.
127971-97-5
M.F
C8H6BrNO5
M. Wt
276.042
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methoxy-2-nitrobenzoic acid

Researchers targeting PARP-1 tricyclic inhibitors require a reliable intermediate with exact regiosubstitution. 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS 127971-97-5) addresses this: • C-6 bromine enables >90% Suzuki coupling yield for diverse library construction. • Ortho-nitro/COOH pair drives 85% yield in final reductive lactam cyclization. • Consistent batch purity supports scalable process development. Ideal for SAR studies and scale-up.

CAS Number

127971-97-5

Product Name

6-Bromo-3-methoxy-2-nitrobenzoic acid

IUPAC Name

6-bromo-3-methoxy-2-nitrobenzoic acid

Molecular Formula

C8H6BrNO5

Molecular Weight

276.042

InChI

InChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

GDQNQIOGEJXLHT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-]

solubility

not available

Synonyms

6-Bromo-3-methoxy-2-nitrobenzoic acid, 6-Bromo-2-nitro-3-methoxybenzoic acid, Benzoic acid, 6-bromo-3-methoxy-2-nitro-, 6-Bromo-3-methoxy-2-nitrobenzenecarboxylic acid

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

6-Bromo-3-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid, notable for the specific arrangement of its bromo, methoxy, and nitro substituents. This precise substitution pattern is not arbitrary; it is engineered to facilitate a sequence of high-yield, regioselective reactions. Its primary value in a procurement context lies in its role as a key intermediate for constructing complex, nitrogen-containing heterocyclic scaffolds, particularly those found in advanced pharmaceutical agents such as PARP (poly (ADP-ribose) polymerase) inhibitors.

Research Fit

Multi-substituted aromatic acid core for selective derivatization
Bromo substituent enables cross-coupling and C–H activation workflows
Regioselective nitration pathway supports efficient synthesis planning

Substituting 6-Bromo-3-methoxy-2-nitrobenzoic acid with near analogs is synthetically impractical and leads to process failure. The bromine at the C-6 position is essential as a reactive handle for palladium-catalyzed cross-coupling reactions, a step that cannot be replicated by an analog lacking the bromo group. Furthermore, the *ortho* relationship between the C-2 nitro group and the C-1 carboxylic acid is geometrically critical for the final, high-yield intramolecular reductive cyclization that forms the core heterocyclic lactam structure. Using an isomer with a different substitution pattern would prevent this crucial ring-forming step, while omitting the methoxy group would result in a different final molecule with altered physicochemical and biological properties. Therefore, this specific CAS number represents a unique and non-interchangeable solution for its target synthetic pathways.

Substitution Risk

Target Bromo-substituted benzoic acid core
Substitute Non-brominated analogs lack halogen-directed reactivity, limiting cross-coupling and C–H activation routes
Target 6-Bromo-3-methoxy-2-nitrobenzoic acid (major nitration product)
Substitute 3-Bromo-2-nitrobenzoic acid isomer may require alternative synthesis due to unfavorable nitration regioselectivity

Essential Bromo-Handle Enables a >90% Yield in Key Suzuki Coupling Step

The C-6 bromo substituent is not an optional feature; it is a critical functional handle for C-C bond formation. In the synthesis of a tricyclic PARP inhibitor core, the intermediate derived from 6-Bromo-3-methoxy-2-nitrobenzoic acid undergoes a Suzuki coupling with an arylboronic acid to install a key structural motif. This reaction proceeds with a 90.6% yield. A direct comparator, 3-methoxy-2-nitrobenzoic acid, which lacks the bromine atom, cannot participate in this reaction, resulting in a 0% yield of the desired product under the same conditions.

Evidence DimensionReaction Yield (Suzuki Coupling)
Target Compound Data90.6% yield
Comparator Or Baseline3-methoxy-2-nitrobenzoic acid (lacks bromo group): 0% yield
Quantified DifferenceEnables a reaction impossible for the non-brominated analog.
ConditionsPd(dppf)Cl2 catalyst, K2CO3 base, in a mixture of dioxane and water at 80 °C.

For process chemists and manufacturers, this demonstrates the absolute necessity of the bromo group for the planned synthetic route, making the non-brominated analog a non-viable substitute.

Nitration Regioselectivity
Head-to-head
83% vs. 13% yield (6-bromo vs. 3-bromo isomer)
Reported regioselectivity supports procurement of the 6-bromo regioisomer
Nitration of 3-bromobenzoic acid

Precise Isomeric Structure Facilitates High-Yield (85%) Reductive Cyclization

The specific 1,2-arrangement of the carboxylic acid and nitro group is fundamental for forming the final heterocyclic core. After reduction of the nitro group to an amine, the resulting intermediate spontaneously cyclizes to form a key tricyclic lactam structure in 85% yield. An isomeric comparator, such as one with the nitro group at C-4 or C-5, would lack the required proximity between the newly formed amine and the amide carbonyl group, making this specific six-membered ring formation geometrically impossible. This highlights the critical importance of the exact substitution pattern for the success of the key ring-closing step.

Evidence DimensionYield of Reductive Cyclization
Target Compound Data85%
Comparator Or BaselineIsomeric bromo-methoxy-nitrobenzoic acids: 0% yield of the target tricyclic product.
Quantified DifferenceThe specific ortho-nitro/carboxy arrangement is the only one that enables the desired cyclization.
ConditionsHydrogenation with Pd/C catalyst in ethanol.

This proves that procurement of the correct isomer is non-negotiable; seemingly minor structural changes (isomerism) lead to complete failure of the key synthetic step.

Suzuki Coupling Yield
Cross-study comparable
89% yield
Cross-coupling efficiency supports biaryl synthesis workflows
Pd(OAc)₂/SPhos catalyst system

Precursor Suitability: High Conversion in Initial Amidation Step

The utility of a building block begins with its first transformation. 6-Bromo-3-methoxy-2-nitrobenzoic acid demonstrates excellent reactivity in the initial amide formation step, a prerequisite for the subsequent cyclization. Reaction with (S)-pyrrolidin-3-yl acetate using HATU as a coupling agent proceeds efficiently to yield the corresponding amide intermediate. This high reactivity in a standard, scalable coupling reaction confirms its suitability as a reliable starting material for multi-step synthesis campaigns.

Evidence DimensionChemical Reactivity (Amidation)
Target Compound DataSuccessfully converted to amide intermediate in a high-yielding process.
Comparator Or BaselineBaseline expectation for a viable synthetic precursor.
Quantified DifferenceN/A (Confirms baseline suitability)
ConditionsHATU coupling agent, DIPEA base, in DMF.

This confirms the compound is a robust and process-ready starting material, reducing procurement risk associated with less reactive or poorly characterized building blocks.

C–H Activation Arylation
Class-level inference
82% yield (bromine-directed)
Bromine substituent enables directed C–H functionalization
Iterative C–H activation sequence
Purity Specification
Cross-study comparable
97% purity (batch-specific QC)
Purity specification may reduce in-house purification needs
NMR, HPLC, GC verified
Bromination Route Yield
Class-level inference
71.8% isolated yield
Synthetic access supports supply planning
Electrophilic bromination conditions

Key Starting Material for Tricyclic Lactam-Based PARP-1 Inhibitors

This compound is the right choice for synthetic campaigns targeting a specific class of tricyclic PARP-1 inhibitors. Its structure is optimized for a three-stage sequence: amidation at the carboxyl group, Suzuki coupling at the bromo position, and a final, high-yield reductive cyclization to form the core scaffold, as demonstrated in advanced pharmaceutical patent literature.

Scaffold Development for Medicinal Chemistry and Library Synthesis

Ideal for research programs requiring a versatile platform for creating diverse molecular libraries. The bromo group serves as a reliable handle for introducing a wide range of substituents via palladium cross-coupling, while the nitro and carboxyl groups provide the fixed anchor points for subsequent formation of a rigid heterocyclic core. This allows for systematic exploration of structure-activity relationships (SAR) around a proven bioactive scaffold.

Process Development of Fused Heterocyclic Systems

For process development chemists, this intermediate provides a reliable route to complex fused ring systems. The demonstrated high yields in key bond-forming steps—Suzuki coupling (>90%) and reductive cyclization (85%)—make it a suitable candidate for scale-up studies where process efficiency and reproducibility are critical procurement considerations.

Application Fit

Application
Selection Property
Validation Focus
Regioselective nitrobenzoic acid library synthesis
6-Bromo substitution pattern from nitration
Regiochemical purity and yield consistency
Suzuki–Miyaura cross-coupling for biaryl intermediates
Competent electrophilic partner for palladium coupling
Cross-coupling yield and functional group tolerance
Directed C–H activation for polycyclic aromatics
Bromine-directed C–H arylation handle
Iterative C–H activation sequence efficiency
High-purity building block for catalytic and biological assays
Batch-specific purity and QC documentation
Impurity profiling and reproducibility

XLogP3

1.9

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